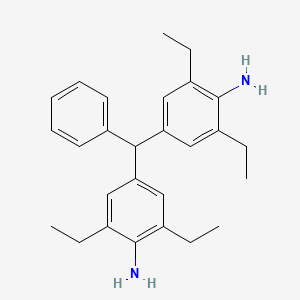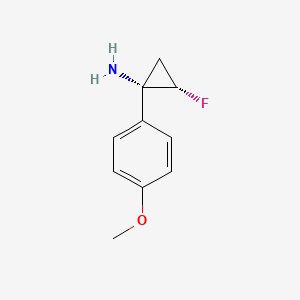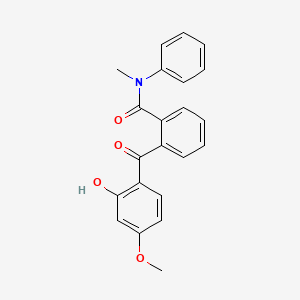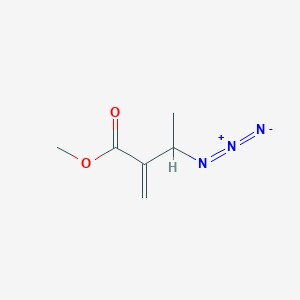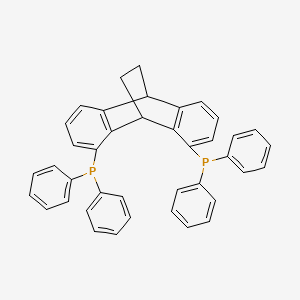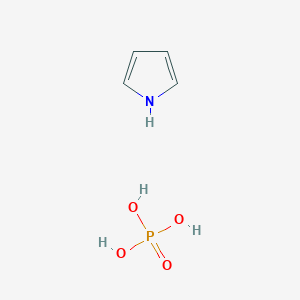
Phosphoric acid--1H-pyrrole (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–1H-pyrrole (1/1) is a compound formed by the combination of phosphoric acid and 1H-pyrrole in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–1H-pyrrole (1/1) typically involves the reaction of phosphoric acid with 1H-pyrrole. One common method is the direct mixing of phosphoric acid and 1H-pyrrole under controlled conditions. The reaction is usually carried out at room temperature and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–1H-pyrrole (1/1) can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process may involve continuous mixing and monitoring of the reaction parameters to achieve consistent results.
化学反応の分析
Types of Reactions
Phosphoric acid–1H-pyrrole (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, and are conducted under specific conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Phosphoric acid–1H-pyrrole (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can also serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, phosphoric acid–1H-pyrrole (1/1) can be used in the production of polymers, coatings, and other materials.
作用機序
The mechanism by which phosphoric acid–1H-pyrrole (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Phosphoric acid–1H-pyrrole (1/1) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects.
Pyrrole derivatives: Compounds containing the pyrrole ring structure exhibit diverse chemical behaviors and applications, making them useful in various fields.
Conclusion
Phosphoric acid–1H-pyrrole (1/1) is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Further research and development may uncover additional uses and benefits of this compound in different fields.
特性
CAS番号 |
847142-42-1 |
|---|---|
分子式 |
C4H8NO4P |
分子量 |
165.08 g/mol |
IUPAC名 |
phosphoric acid;1H-pyrrole |
InChI |
InChI=1S/C4H5N.H3O4P/c1-2-4-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4) |
InChIキー |
FNIQKHXZAHAFCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


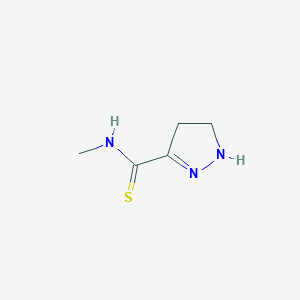
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
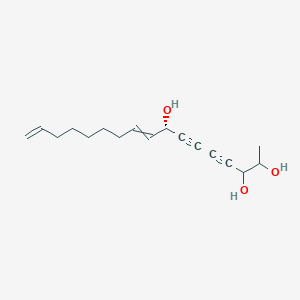

![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
